Palmitic acid, [(hexadecyloxy)methyl]ethylene ester
Overview
Description
Palmitic acid, [(hexadecyloxy)methyl]ethylene ester is a complex organic compound with the molecular formula C51H100O5 . It is characterized by a long carbon chain and multiple functional groups, including ester and ether groups . This compound is a derivative of palmitic acid, a common saturated fatty acid found in various natural sources such as palm oil and animal fats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitic acid, [(hexadecyloxy)methyl]ethylene ester typically involves esterification reactions. One common method is the reaction of palmitic acid with hexadecyloxy methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Palmitic acid, [(hexadecyloxy)methyl]ethylene ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Palmitic acid, [(hexadecyloxy)methyl]ethylene ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a component of lipid membranes.
Medicine: Investigated for its potential anti-inflammatory and antifibrotic effects.
Industry: Utilized in the production of biodiesel and as an additive in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of palmitic acid, [(hexadecyloxy)methyl]ethylene ester involves its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes involved in lipid metabolism and signal transduction pathways. The compound’s ester and ether groups allow it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Palmitic acid methyl ester: A simpler ester derivative of palmitic acid.
Stearic acid ethylene glycol monoester: Another fatty acid ester with similar properties.
Oleic acid ethylene glycol monoester: An unsaturated fatty acid ester with different chemical behavior.
Uniqueness
Palmitic acid, [(hexadecyloxy)methyl]ethylene ester is unique due to its specific combination of ester and ether functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, such as in the formulation of high-performance biodiesel and advanced cosmetic products .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-hexadecoxypropyl) hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-54-47-49(56-51(53)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-55-50(52)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDBIVVWNXSKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H100O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289690, DTXSID20924971 | |
Record name | 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Hexadecyloxy)propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-45-6, 124936-74-9 | |
Record name | 1116-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-O-Palmityl-2,3-dipalmitoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Hexadecyloxy)propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20924971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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